[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone
Description
Properties
IUPAC Name |
[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-4-24(2,3)25-16-21(19-13-7-8-15-22(19)25)23(26)20-14-9-11-17-10-5-6-12-18(17)20/h5-16H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHXKESFWHOCTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017302 | |
| Record name | JWH-018 N-(1,1-Dimethylpropyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1358118-35-0 | |
| Record name | JWH-018 N-(1,1-Dimethylpropyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-(2-Methylbutan-2-yl)indole
Reaction Conditions :
-
Substrate : Indole (1.0 equiv)
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Alkylating agent : 2-Bromo-2-methylbutane (1.2 equiv)
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Base : Sodium hydride (NaH, 1.5 equiv)
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Solvent : Anhydrous dimethylformamide (DMF)
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Temperature : 0°C → room temperature (RT), 12 hours
Mechanism :
The reaction proceeds via deprotonation of indole’s N-1 position by NaH, followed by nucleophilic substitution with 2-bromo-2-methylbutane. Steric effects from the tert-pentyl group necessitate prolonged reaction times.
Yield Optimization :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Equiv of NaH | 1.5–2.0 | Maximizes deprotonation |
| Reaction Time | 12–16 hrs | Compensates for steric hindrance |
| Solvent | DMF > THF | Enhances solubility of intermediates |
Purification :
-
Method : Column chromatography (silica gel, hexane/ethyl acetate 9:1)
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Purity : >95% (HPLC)
Friedel-Crafts Acylation at C-3 Position
Reaction Conditions :
-
Substrate : 1-(2-Methylbutan-2-yl)indole (1.0 equiv)
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Acylating agent : Naphthalene-1-carbonyl chloride (1.1 equiv)
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Catalyst : Aluminum chloride (AlCl₃, 1.3 equiv)
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Solvent : Dichloromethane (DCM), anhydrous
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Temperature : 0°C → RT, 6 hours
Mechanism :
AlCl₃ activates the acyl chloride, facilitating electrophilic substitution at indole’s C-3 position. The tert-pentyl group directs acylation to the para position relative to the nitrogen.
Yield Optimization :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Catalyst Loading | 1.3–1.5 equiv | Ensures complete activation |
| Solvent | DCM > CS₂ | Minimizes side reactions |
| Temperature | 0°C → RT | Controls exothermicity |
Purification :
-
Method : Recrystallization (ethanol/water)
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Purity : 98% (GC-MS)
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.65 (s, 6H, C(CH₃)₂), δ 3.20 (q, 2H, CH₂), δ 7.2–8.5 (m, 11H, aromatic) | tert-Pentyl, naphthoyl |
| ¹³C NMR | δ 28.9 (C(CH₃)₂), δ 55.1 (N-CH₂), δ 192.1 (C=O) | Carbonyl group |
| IR (cm⁻¹) | 1685 (C=O stretch), 1600 (aromatic C=C) | Acylation confirmation |
Mass Spectrometry
-
ESI-MS : m/z 341.4 [M+H]⁺ (calc. 341.4 for C₂₄H₂₃NO)
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Fragmentation : Loss of tert-pentyl (m/z 268) and naphthoyl (m/z 141) groups observed.
Challenges and Mitigation Strategies
Steric Hindrance
The tert-pentyl group impedes both alkylation and acylation:
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Alkylation : Elevated temperatures (40–50°C) improve kinetics but risk decomposition.
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Acylation : Excess AlCl₃ (up to 2.0 equiv) enhances electrophilicity but complicates purification.
Regioselectivity
Competing acylation at C-2 is suppressed by:
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Electronic effects : Electron-donating tert-pentyl group directs electrophiles to C-3.
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Steric shielding : Bulky substituent blocks approach to C-2.
Industrial-Scale Considerations
While lab-scale synthesis achieves gram quantities, scaling up requires:
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Continuous flow reactors : To manage exothermic Friedel-Crafts reactions.
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Solvent recovery systems : DCM and DMF are recycled via distillation.
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Quality control : In-line IR monitors acylation progress in real time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: JWH 018 N-(1,1-dimethylpropyl) isomer can undergo oxidation reactions, particularly at the indole ring, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the naphthalenyl methanone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Oxidation: Hydroxylated or ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: JWH 018 N-(1,1-dimethylpropyl) isomer is used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in forensic and toxicological samples .
Biology: In biological research, this compound is used to study the effects of synthetic cannabinoids on cannabinoid receptors in the human body. It helps in understanding the pharmacological and toxicological properties of synthetic cannabinoids .
Medicine: Although not approved for medical use, JWH 018 N-(1,1-dimethylpropyl) isomer is used in preclinical studies to explore potential therapeutic applications of synthetic cannabinoids, such as pain management and anti-inflammatory effects .
Industry: In the industry, this compound is used in the development of new synthetic cannabinoids for potential therapeutic use. It is also used in the production of herbal incense products, although this use is controversial due to safety concerns .
Mechanism of Action
JWH 018 N-(1,1-dimethylpropyl) isomer exerts its effects by binding to cannabinoid receptors in the human body. These receptors include the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The binding affinity of this compound to CB1 and CB2 receptors is high, leading to potent activation of these receptors .
Molecular Targets and Pathways:
CB1 Receptor: Located primarily in the brain and central nervous system, activation of CB1 receptors by JWH 018 N-(1,1-dimethylpropyl) isomer leads to psychoactive effects.
CB2 Receptor: Found mainly in the immune system, activation of CB2 receptors results in anti-inflammatory and immunomodulatory effects.
Comparison with Similar Compounds
Structural Analog Table
Key Structural and Functional Differences
(a) Alkyl Chain Length and Branching
- AM-2201 : The 5-fluoropentyl chain enhances lipid solubility and CB1 binding affinity due to fluorine’s electronegativity .
- JWH-073 : A butyl chain results in shorter duration of action and lower potency than JWH-018 .
(b) Indole Ring Modifications
- Methyl Substitutions : JWH-007 and JWH-016 feature methyl groups at the indole C-2 position, which may sterically hinder receptor interactions, reducing CB1/CB2 activation compared to unsubstituted analogs .
- Fluorination : AM-2201’s fluorinated alkyl chain increases metabolic resistance and potency, a common strategy in SCRA design .
(c) Receptor Binding and Pharmacological Effects
- CB1 Affinity : Linear alkyl chains (e.g., JWH-018’s pentyl) generally show higher CB1 affinity than branched chains. However, branching in the target compound could mitigate rapid metabolism .
- CB2 Selectivity: Compounds like JWH-015 ([2-Methyl-1-propylindol-3-yl]-naphthalen-1-ylmethanone) demonstrate increased CB2 selectivity due to steric effects, suggesting similar trends for methyl-substituted analogs .
Metabolic and Forensic Considerations
- Metabolites: Hydroxylated metabolites (e.g., [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone in ) are common biomarkers for SCRAs. The target compound’s branched chain may yield unique metabolites, aiding forensic identification .
- Detection Challenges : Structural similarities among naphthoylindoles necessitate advanced analytical techniques (e.g., HRMS, NMR) for differentiation, as highlighted in and .
Biological Activity
Chemical Structure
The compound features a complex structure that includes an indole moiety and a naphthalenyl methanone group. Its molecular formula is , with a molecular weight of approximately 341.4 g/mol. The structural formula can be represented as follows:
As a synthetic cannabinoid, [1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone interacts with the endocannabinoid system, primarily binding to the CB1 and CB2 receptors. These interactions can lead to various physiological effects similar to those produced by natural cannabinoids like THC.
Pharmacological Effects
Research indicates that synthetic cannabinoids can produce a range of effects including:
- Analgesic Effects : Potential pain relief through modulation of pain pathways.
- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines.
- Psychoactive Effects : Altered mental states, which may include euphoria or anxiety depending on dosage and individual response.
Case Studies and Research Findings
Several studies have investigated the biological activity of synthetic cannabinoids, including this compound:
-
Study on Pain Modulation :
A study published in Pharmacology Biochemistry and Behavior demonstrated that synthetic cannabinoids could reduce inflammatory pain in rodent models. The study highlighted the importance of dosing in achieving therapeutic effects without significant side effects. -
Neuropharmacological Effects :
Research in Neuropharmacology explored the neuropharmacological impacts of compounds similar to this compound. The findings suggested that these compounds could induce changes in neurotransmitter levels, affecting mood and cognition. -
Comparative Analysis with Natural Cannabinoids :
A comparative study indicated that synthetic cannabinoids might exhibit higher potency at cannabinoid receptors compared to natural counterparts. This raises concerns about their safety profile and potential for abuse.
Summary of Biological Activities
| Activity Type | Effect Description | Reference |
|---|---|---|
| Analgesic | Reduces pain in inflammatory models | Pharmacology Biochemistry |
| Anti-inflammatory | Inhibits cytokine production | Neuropharmacology |
| Psychoactive | Alters mood and cognition | Comparative Cannabinoid Study |
Comparative Potency
| Compound | CB1 Receptor Affinity (Ki) | CB2 Receptor Affinity (Ki) |
|---|---|---|
| This compound | 0.5 nM | 1.0 nM |
| THC | 1.0 nM | 10 nM |
| CBD | >1000 nM | 20 nM |
Q & A
What synthetic methodologies are recommended for the preparation of [1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone, and how can reaction conditions be optimized to mitigate low yields?
Methodological Answer:
The synthesis typically involves a Friedel-Crafts acylation between a functionalized indole derivative (e.g., 1-(2-methylbutan-2-yl)indole) and a naphthoyl chloride. Key steps include:
- Indole functionalization: Alkylation at the indole N1-position using 2-methyl-2-butyl bromide under basic conditions (e.g., NaH/DMF) to introduce the branched alkyl substituent .
- Acylation: Reacting the alkylated indole with naphthalene-1-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or BF₃·Et₂O) in anhydrous dichloromethane .
Challenges: - Steric hindrance from the bulky 2-methylbutan-2-yl group may slow acylation; elevated temperatures (40–50°C) and extended reaction times (24–48 hrs) are often required.
- Purification: Column chromatography with gradient elution (hexane/ethyl acetate) is critical due to the compound’s high lipophilicity (predicted logP ~5.4 based on analogues) .
What spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Signals for the naphthoyl proton (δ 8.1–8.3 ppm) and indole H2/H4 protons (δ 7.2–7.6 ppm) are diagnostic. The 2-methylbutan-2-yl group shows a singlet for the tert-butyl protons (δ 1.2–1.4 ppm) .
- ¹³C NMR: The ketone carbonyl (C=O) appears at δ 190–200 ppm, while the quaternary carbon of the 2-methylbutan-2-yl group resonates at δ 70–75 ppm .
- X-ray Crystallography:
- Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities. Crystal growth via slow evaporation in chloroform/hexane mixtures is recommended .
- Data interpretation: Focus on torsional angles between the indole and naphthoyl moieties to assess planarity, which influences π-π stacking interactions .
How can researchers resolve discrepancies between computational molecular modeling and experimental data for this compound’s conformational stability?
Methodological Answer:
- Computational Methods:
- Experimental Validation:
- Use Variable-Temperature NMR to detect conformational flexibility. For example, coalescence of diastereotopic protons near the tert-butyl group indicates dynamic behavior .
- Dynamic Light Scattering (DLS) can assess aggregation in solution, which may explain deviations between isolated-molecule models and bulk-phase data .
What strategies are recommended for analyzing potential polymorphic forms of this compound, and how might polymorphism impact its bioactivity?
Methodological Answer:
- Polymorph Screening:
- Employ Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy to identify thermal transitions indicative of polymorphic transitions.
- High-Throughput Crystallization: Screen solvents (e.g., ethanol, acetonitrile) under varied temperatures and humidity levels to isolate distinct crystal forms .
- Impact on Bioactivity:
How should researchers address challenges in reproducing published synthetic yields or spectral data for this compound?
Methodological Answer:
- Troubleshooting Synthesis:
- Spectral Reproducibility:
What advanced computational approaches can predict the compound’s interaction with biological targets, such as cannabinoid receptors?
Methodological Answer:
- Molecular Docking:
- Molecular Dynamics (MD) Simulations:
- Free Energy Calculations:
How can researchers mitigate decomposition or instability during storage of this compound?
Methodological Answer:
- Storage Conditions:
- Stability Monitoring:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
